Cas no 54789-92-3 (L-Tartaric acidbishydrazide)

L-Tartaric acidbishydrazide 化学的及び物理的性質
名前と識別子
-
- Tartaric dihydrazide
- L-TARTARIC ACID DIHYDRAZIDE
- L-TARTARIC ACID BISHYDRAZIDE
- [R-(R*,R*)]-tartarohydrazide
- L-TARTARIC DIHYDRAZIDE
- tartaric acid dihydrazide
- d-tartaric acid dihydrazide
- d-Weinsaeure-dihydrazid
- Einecs 259-349-4
- Lg-Weinsaeure-dihydrazid
- tartaric hydrazide
- (2R,3R)-2,3-Dihydroxybutanedihydrazide
- NSC 243481
- A830369
- 54789-92-3
- AKOS006295481
- (R-(R*,R*))-Tartarohydrazide
- (2r,3r)-2,3-dihydroxysuccinohydrazide
- l-(+)-tartaric acid dihydrazide
- SCHEMBL714549
- L-Tartaric acidbishydrazide
-
- インチ: 1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)
- InChIKey: MDJZGXRFYKPSIM-UHFFFAOYSA-N
- ほほえんだ: C(NN)(=O)C(C(C(NN)=O)O)O
計算された属性
- せいみつぶんしりょう: 178.07000
- どういたいしつりょう: 178.07
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.9
- トポロジー分子極性表面積: 151A^2
じっけんとくせい
- 色と性状: けっしょうふんまつ
- 密度みつど: 1.626
- ふってん: 724.9 °C at 760 mmHg
- フラッシュポイント: 724.9 °C at 760 mmHg
- PSA: 150.70000
- LogP: -2.12960
L-Tartaric acidbishydrazide セキュリティ情報
- ちょぞうじょうけん:2-8°C
L-Tartaric acidbishydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
L-Tartaric acidbishydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L223600-500mg |
L-Tartaric acidbishydrazide |
54789-92-3 | 500mg |
$ 665.00 | 2022-06-04 | ||
TRC | L223600-100mg |
L-Tartaric acidbishydrazide |
54789-92-3 | 100mg |
$ 205.00 | 2022-06-04 | ||
TRC | L223600-250mg |
L-Tartaric acidbishydrazide |
54789-92-3 | 250mg |
$ 420.00 | 2022-06-04 |
L-Tartaric acidbishydrazide 関連文献
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1. 259. New methods in stereochemistry. Part III. Some new optically active reagents for ketones and aldehydesAlfred S. Galloway,John Read J. Chem. Soc. 1936 1222
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L-Tartaric acidbishydrazideに関する追加情報
Introduction to L-Tartaric acidbishydrazide (CAS No. 54789-92-3) and Its Emerging Applications in Chemical Biology
L-Tartaric acidbishydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 54789-92-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This bishydrazide derivative of tartaric acid, a well-known dicarboxylic acid, exhibits remarkable potential in various biochemical and pharmacological applications. The compound's molecular structure, characterized by its hydrazide functional groups, positions it as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
The tartaric acid backbone provides a stable scaffold for further chemical modifications, making L-Tartaric acidbishydrazide a valuable building block in medicinal chemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in drug discovery programs. The hydrazide moiety, a key feature of this molecule, is known for its reactivity with carbonyl compounds, leading to the formation of Schiff bases and other functional derivatives that possess diverse biological activities.
One of the most compelling aspects of L-Tartaric acidbishydrazide is its potential as an inhibitor of enzymes involved in metabolic pathways relevant to human health. Studies have highlighted its inhibitory effects on various hydrolases and oxidoreductases, suggesting applications in managing metabolic disorders such as diabetes and hyperlipidemia. The compound's ability to modulate enzyme activity at submicromolar concentrations underscores its therapeutic promise. Furthermore, its structural similarity to naturally occurring compounds like dihydroxytartaric acid derivatives suggests that it may interact with biological targets in a manner akin to endogenous molecules, potentially minimizing side effects.
Recent research has also explored the antimicrobial properties of L-Tartaric acidbishydrazide. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains, including multidrug-resistant pathogens. The hydrazide group is believed to disrupt microbial cell membranes by forming reactive intermediates that induce oxidative stress. This mechanism aligns with the growing need for novel antimicrobial agents to combat rising resistance rates. Additionally, the compound's solubility in polar solvents enhances its suitability for formulation into diverse delivery systems, including topical creams and oral suspensions.
The pharmaceutical industry has been particularly interested in leveraging L-Tartaric acidbishydrazide for the development of kinase inhibitors. Kinases play a crucial role in signal transduction pathways associated with cancer and inflammatory diseases. By binding to specific kinase domains, this compound can modulate cellular processes that contribute to disease progression. Preliminary computational studies have identified potential binding pockets on kinases where L-Tartaric acidbishydrazide could be integrated into drug molecules. These findings are supported by experimental data showing dose-dependent inhibition of kinase activity in cellular assays.
In addition to its pharmacological applications, L-Tartaric acidbishydrazide has shown promise in agrochemical research. Its structural features make it a candidate for synthesizing chelating agents that enhance nutrient uptake in plants. By improving metal ion bioavailability, this compound could contribute to more efficient fertilization practices while reducing environmental impact. Such applications highlight the broad utility of 54789-92-3 beyond traditional pharmaceuticals.
The synthesis of L-Tartaric acidbishydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, enabling scalable production for industrial applications. The availability of synthetic protocols has spurred interest from academic researchers who are investigating novel derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
Regulatory considerations play a critical role in advancing L-Tartaric acidbishydrazide into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material meets stringent quality standards before being tested in humans. Preclinical studies are underway to evaluate safety profiles and dosing regimens, with an emphasis on identifying potential toxicities early in the development pipeline. These efforts are essential for translating laboratory findings into viable therapeutic options for patients.
The future direction of research on L-Tartaric acidbishydrazide includes exploring its role in precision medicine approaches. By tailoring derivatives based on individual patient profiles, this compound could be developed into personalized therapies targeting specific genetic or metabolic markers. Advances in mass spectrometry and high-throughput screening technologies are accelerating the discovery process by allowing rapid characterization of molecular interactions.
In conclusion,L-Tartaric acidbishydrazide (CAS No. 54789-92-3) represents a significant advancement in chemical biology with far-reaching implications for medicine and agriculture alike. Its unique structure provides a foundation for innovative drug design while demonstrating versatility across multiple disciplines through collaborative research initiatives between academia and industry partners worldwide.
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